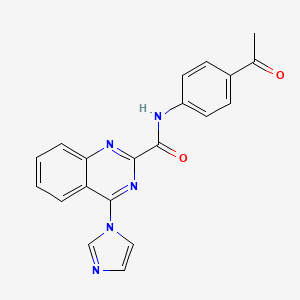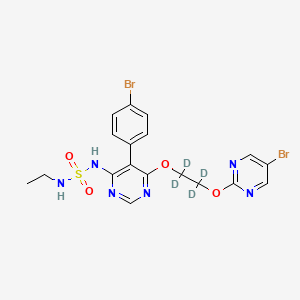
Psiguadial D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Psiguadial D can be isolated from the methanolic extracts of Psidium guajava leaves using chromatographic techniques such as silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) . The synthetic route involves a seven-step process starting from bicyclogermacrene, a common sesquiterpene found in essential oils . This biomimetic synthesis approach allows for the efficient production of this compound and related compounds .
化学反応の分析
Psiguadial D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of corresponding ketones and alcohols .
科学的研究の応用
Psiguadial D has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying meroterpenoid biosynthesis and synthetic methodologies . In biology and medicine, this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2, SMMC-7721, A-549, MCF-7, and SW-480 . Its potent anticancer activity makes it a promising candidate for the development of new anticancer drugs . Additionally, this compound has shown inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of diabetes and obesity .
作用機序
The mechanism of action of Psiguadial D involves its interaction with specific molecular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . This compound also inhibits the activity of protein tyrosine phosphatase 1B, leading to the modulation of insulin signaling pathways . These mechanisms contribute to its potential therapeutic applications in cancer and metabolic diseases.
類似化合物との比較
Psiguadial D is structurally related to other meroterpenoids such as Psiguadial A and Psiguadial C, which are also isolated from Psidium guajava . These compounds share similar sesquiterpene-based skeletons but differ in their specific functional groups and coupling patterns . Compared to other meroterpenoids, this compound stands out due to its potent cytotoxic activity and unique chemical structure . Other similar compounds include macrocarpals isolated from Eucalyptus globulus, which share a similar biosynthetic origin .
特性
分子式 |
C30H34O5 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
(1S,2S,4R,7Z,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde |
InChI |
InChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3/b17-9-/t21-,23+,24-,28+,30-/m1/s1 |
InChIキー |
NBEIRDXSUKFMMG-UGUYBHGRSA-N |
異性体SMILES |
C/C/1=C/CC[C@]2([C@H]([C@H]3[C@H](C3(C)C)CC1)OC4=C(C(=C(C(=C4[C@@H]2C5=CC=CC=C5)O)C=O)O)C=O)C |
正規SMILES |
CC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


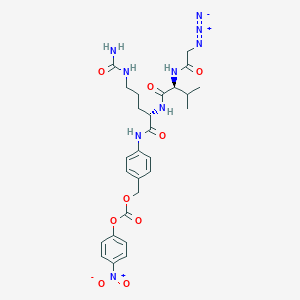
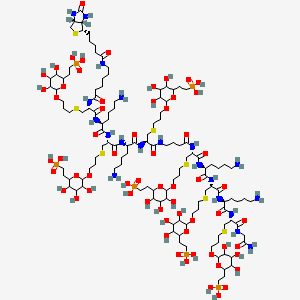

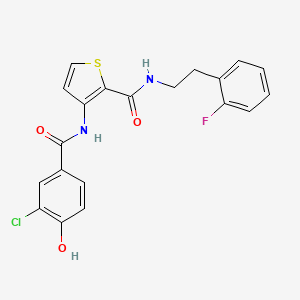
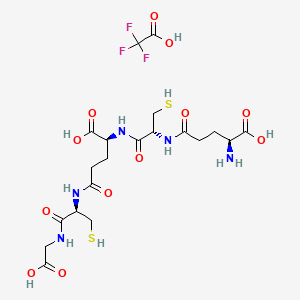
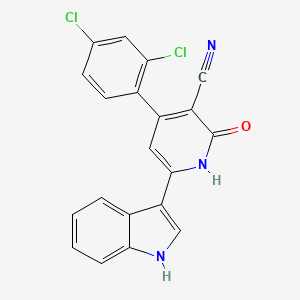
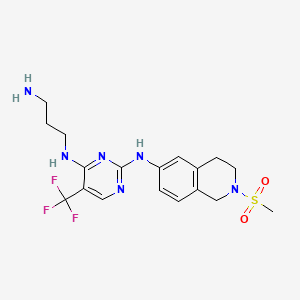

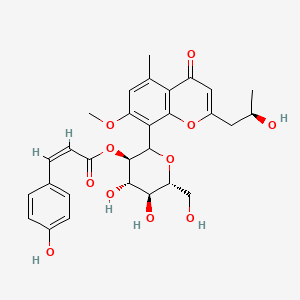
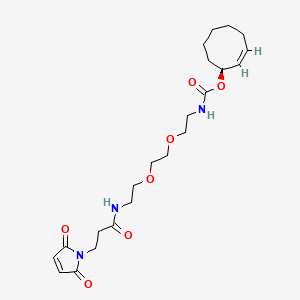
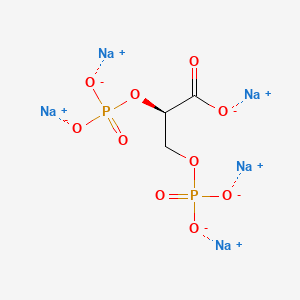
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
